Product packaging for alpha-Glucuronosylceramide(Cat. No.:)

alpha-Glucuronosylceramide

Cat. No.: B1251692
M. Wt: 802.2 g/mol
InChI Key: UCKDWANVYDOPEV-SVYNEFFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Glucuronosylceramide is a bacterial glycosphingolipid that serves as a potent antigen for invariant Natural Killer T (iNKT) cells, a key lymphocyte lineage in the innate immune system . This compound is presented by antigen-presenting cells via the CD1d molecule, leading to the strong and rapid activation of iNKT cells and the secretion of cytokines such as interferon-γ (IFN-γ) and interleukin-4 (IL-4) . Its structural homology to the highly potent agonist α-galactosylceramide (α-GalCer) makes it a molecule of significant interest for studying the CD1d-mediated recognition of microbial pathogens . This ligand is particularly relevant for researching host-bacteria interactions, as it substitutes for lipopolysaccharide (LPS) in the cell walls of some Gram-negative bacteria like Sphingomonas . Research applications include fundamental immunology studies, investigating the TLR-independent pathway of dendritic cell maturation, and exploring adjuvant properties for T cell and B cell immunity . Our product is supplied as a defined, high-purity compound to ensure reproducibility in your experiments. Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in laboratory research . They are not intended for use in diagnostic procedures, clinical use, the diagnosis of disease, or any other application for which regulatory approval is required . The manufacturer accepts no responsibility for any consequences resulting from the misuse of this product or its use for non-research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H87NO10 B1251692 alpha-Glucuronosylceramide

Properties

Molecular Formula

C45H87NO10

Molecular Weight

802.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxynonadecanoyl]amino]icosoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C45H87NO10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(47)36(35-55-45-41(51)39(49)40(50)42(56-45)44(53)54)46-43(52)38(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-42,45,47-51H,3-35H2,1-2H3,(H,46,52)(H,53,54)/t36-,37+,38+,39-,40-,41+,42-,45-/m0/s1

InChI Key

UCKDWANVYDOPEV-SVYNEFFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)NC(=O)C(CCCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

Comparative Analysis of Biosynthetic Routes for Alpha Anomeric Glycosphingolipids

Enzymatic Synthesis of Alpha-Anomeric Linkages

The formation of the α-glycosidic bond is a defining feature of a class of immunologically active GSLs. In addition to α-GlcACer, another well-known example is α-galactosylceramide (α-GalCer). nih.gov The enzymes responsible for creating these linkages are specific glycosyltransferases. For instance, α-galactosylceramide synthase has been identified in the gut bacterium Bacteroides fragilis. biorxiv.orgmdpi.com This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide acceptor, forming an α-linkage. mdpi.com

Interestingly, studies have shown that the α-glucuronosylceramide synthase from Zymomonas mobilis shares sequence homology with the α-galactosylceramide synthase from Bacteroides fragilis. nih.gov This suggests a potential evolutionary relationship and a common structural basis for the synthesis of these different α-anomeric GSLs.

Comparison with Beta-Anomeric Glycosphingolipid Synthesis

In contrast to the α-anomeric GSLs found in bacteria, the vast majority of glycosphingolipids in mammals feature a β-anomeric linkage. frontiersin.org The biosynthesis of these β-linked GSLs, such as glucosylceramide (GlcCer) and galactosylceramide (GalCer), is initiated by different sets of glycosyltransferases. For example, UDP-glucose:ceramide glucosyltransferase (UGCG) synthesizes GlcCer by transferring glucose to ceramide with a β-linkage. nih.govresearchgate.net This enzyme is a key starting point for the synthesis of a wide array of complex gangliosides in eukaryotes. nih.govmdpi.com

The stereoselectivity of the glycosyltransferases is therefore a critical determinant of the final structure and function of the resulting glycosphingolipid. While bacterial synthases like Cer-GlcAT produce α-linked GSLs that are potent activators of the immune system, eukaryotic synthases predominantly create β-linked GSLs that are involved in various cellular processes, including cell recognition and signal transduction. nih.govmdpi.com

Table 1: Comparison of Alpha- and Beta-Anomeric Glycosphingolipid Synthesis

Feature Alpha-Anomeric Glycosphingolipids Beta-Anomeric Glycosphingolipids
Example Compound Alpha-Glucuronosylceramide (α-GlcACer) Glucosylceramide (GlcCer)
Typical Organisms Bacteria (Sphingomonas, Bacteroides) nih.govbiorxiv.org Eukaryotes (mammals) nih.gov
Key Enzyme Glucuronosylceramide synthase (Cer-GlcAT) nih.gov UDP-glucose:ceramide glucosyltransferase (UGCG) researchgate.net
Sugar Donor UDP-glucuronic acid nih.gov UDP-glucose researchgate.net
Anomeric Linkage Alpha (α) nih.gov Beta (β) frontiersin.org
Primary Function Immune modulation nih.gov Cell structure, signaling mdpi.com

Molecular Basis of Cd1d Restricted Antigen Presentation by Alpha Glucuronosylceramide

Specificity of Alpha-Glucuronosylceramide Binding to CD1d Molecules

The interaction between α-Glucuronosylceramide and CD1d is a highly specific event, dictated by the unique structural features of both the glycolipid and the antigen-binding groove of the CD1d molecule. This specificity ensures the precise recognition and subsequent activation of NKT cells.

The ability of α-Glucuronosylceramide to bind to CD1d and stimulate NKT cells is contingent on several key structural characteristics. These include the α-anomeric linkage of the glucuronic acid to the ceramide backbone, a feature common to other potent NKT cell agonists like α-Galactosylceramide (α-GalCer). nih.gov This α-linkage is considered a "microbial signature" as most mammalian glycolipids possess β-glycosidic linkages. nih.gov The glucuronic acid head group, with its carboxyl group, protrudes from the CD1d binding cleft, making it available for direct interaction with the T cell receptor (TCR) of NKT cells. rupress.orgfrontiersin.org The ceramide portion of the molecule, consisting of a sphingoid base and a fatty acyl chain, is also crucial for anchoring the glycolipid within the CD1d groove. nih.govfrontiersin.org

The CD1d molecule possesses a deep and hydrophobic antigen-binding groove composed of two main pockets, designated A' and F'. nih.govnih.gov This structure is adept at accommodating the lipid tails of glycolipid antigens. nih.gov In the case of α-Glucuronosylceramide, the fatty acyl chain is buried within the A' pocket, while the sphingosine (B13886) chain settles into the F' pocket. nih.gov This orientation ensures that the lipid portion of the molecule is sequestered from the aqueous environment, while the polar glucuronic acid head group remains exposed on the surface for TCR recognition. nih.govrupress.org The snug fit of the lipid chains within these hydrophobic pockets is primarily mediated by van der Waals interactions and is essential for the stable presentation of the antigen. mdpi.comresearchgate.net

Modifications to either the glycosyl head group or the ceramide lipid tails can significantly impact the binding affinity of the glycolipid for CD1d and the subsequent NKT cell response. Variations in the carbohydrate moiety, such as the difference between glucuronic acid and galactose, can alter the interactions with both the CD1d molecule and the NKT cell TCR. rupress.orgnih.gov For instance, while both α-Glucuronosylceramide and α-Galacturonosylceramide can activate NKT cells, the specific nature of the sugar head group influences the fine specificity of recognition. cambridge.orgaai.orgaai.org

Table 1: Impact of Structural Modifications on CD1d Interaction

Structural Component Modification Effect on CD1d Interaction and NKT Cell Activation
Glycosyl Head Group α-anomeric vs. β-anomeric linkage α-linkage is critical for potent NKT cell activation. nih.gov β-linked sugars project differently from the binding groove. nih.gov
Type of sugar (e.g., glucuronic acid vs. galactose) Influences fine specificity of NKT cell recognition. rupress.orgaai.org
C-glycosidic linkage Can increase stability and alter NKT cell response bias (e.g., towards Th1). aai.org
Ceramide Moiety Acyl chain length Affects the fit within the A' pocket and can modulate the potency of NKT cell activation. oup.com

Cellular Processing and Loading Mechanisms within Antigen-Presenting Cells

The presentation of α-Glucuronosylceramide on the cell surface by CD1d is not a passive process. It involves a coordinated series of cellular events, including uptake, intracellular trafficking, and loading onto CD1d molecules within specific subcellular compartments.

The initial step in the presentation of exogenous glycolipid antigens like α-Glucuronosylceramide is their uptake by APCs. Research has shown that scavenger receptors play a crucial role in this process. researchgate.netnih.govescholarship.org Specifically, scavenger receptor A has been identified as essential for the uptake of α-GalCer and Sphingomonas glycolipids, which include α-Glucuronosylceramide. researchgate.netnih.govescholarship.orgamanote.com The structural characteristics of the glycolipid can determine which receptor pathway is utilized, highlighting a level of specificity even at the uptake stage. researchgate.netnih.govescholarship.org For example, the negatively charged sialic acid on some gangliosides directs their uptake via scavenger receptor A. jci.org This receptor-mediated endocytosis ensures the efficient internalization of the glycolipid antigen for subsequent processing. bmj.com

Following uptake, α-Glucuronosylceramide is trafficked through the endocytic pathway to late endosomes and lysosomes. nih.govkoreascience.kr These acidic compartments are the primary sites for the processing of lipid antigens and their loading onto CD1d molecules. nih.govfrontiersin.orgsemanticscholar.org Within the lysosome, lipid transfer proteins, such as saposins and the Niemann-Pick type C2 (NPC2) protein, are thought to facilitate the extraction of the glycolipid from the membrane and its insertion into the antigen-binding groove of CD1d. cambridge.orgsemanticscholar.org The acidic environment of the lysosome may also be important for the proper conformation of both the CD1d molecule and the glycolipid to allow for efficient loading. aai.org Once loaded, the stable CD1d-α-Glucuronosylceramide complex is transported to the cell surface for presentation to NKT cells. nih.gov

Table 2: Compound Names

Compound Name
alpha-C-GalCer
alpha-Galacturonosylceramide
alpha-GalCer
This compound
isoglobotrihexosylceramide
PLS-alpha-GalCer

Role of Lipid-Transfer Proteins in Facilitating Glycolipid-CD1d Association

The presentation of lipid antigens by CD1d molecules is a complex process that relies on the assistance of lipid-transfer proteins (LTPs) within the endosomal/lysosomal compartments. nih.govnih.gov These proteins are crucial for extracting lipid antigens from membranes and loading them onto the CD1d binding groove. nih.govwellcomeopenresearch.org The trafficking of CD1d to these acidic compartments is essential for its ability to present certain glycolipid antigens, including α-Glucuronosylceramide. nih.govnih.gov

Several families of LTPs have been implicated in this process, most notably the saposins (Sap A, B, C, and D) and the GM2 activator protein (GM2A). cambridge.orgfrontiersin.org Saposins, which are derived from a single precursor protein called prosaposin, are small, heat-stable glycoproteins found in lysosomes. pnas.org Studies have shown that a deficiency in prosaposin leads to significant defects in CD1d-mediated antigen presentation and a lack of invariant Natural Killer T (iNKT) cells, highlighting the critical role of saposins in this pathway. nih.gov

While all four saposins can enhance the loading of glycolipids onto CD1d to some extent, Saposin B has been identified as a particularly efficient facilitator for the loading of α-galactosylceramide (α-GalCer), a related and well-studied glycolipid antigen, onto human CD1d molecules. wellcomeopenresearch.orgpnas.org This suggests a degree of specificity among the saposins for different lipid substrates and potentially different CD1 isoforms. wellcomeopenresearch.orgpnas.org The mechanism of action for these LTPs is thought to involve a "tug-of-war" model, where the LTP extracts a lipid from a membrane and facilitates its transfer to the CD1d molecule based on the relative affinities of each protein for the lipid. nih.gov This process is not just about loading; LTPs are also involved in editing the repertoire of lipids bound to CD1d by facilitating the removal of existing lipids to allow for the binding of new antigenic lipids. nih.govmdpi.com

The colocalization of CD1d and saposins within late endosomes and lysosomes provides further evidence for their direct interaction in the cellular compartments where glycolipid processing and loading occur. nih.gov This intricate interplay between CD1d and LTPs like saposins ensures the efficient presentation of glycolipid antigens such as α-Glucuronosylceramide, which is derived from the cell walls of bacteria like Sphingomonas spp., to iNKT cells. cambridge.orgaai.orgnih.gov

Formation and Stability of the Ternary CD1d-Glycolipid-TCR Complex

The activation of invariant Natural Killer T (iNKT) cells is initiated by the formation of a stable ternary complex consisting of the CD1d molecule, the glycolipid antigen, and the iNKT cell's T-cell receptor (TCR). The molecular details of this interaction, including its specificity, structure, and kinetics, are fundamental to understanding the potent immune responses elicited by glycolipids like α-Glucuronosylceramide.

Defining Specificity of Invariant NKT Cell Receptor (TCR) Recognition of this compound

The hallmark of iNKT cells is their expression of a semi-invariant TCR. rupress.orgnih.gov In humans, this typically consists of a Vα24-Jα18 alpha chain paired with a limited repertoire of beta chains, most commonly Vβ11. rupress.org This restricted TCR usage imparts a conserved specificity for glycolipid antigens presented by the non-polymorphic CD1d molecule. nih.govnih.gov

The specificity of the iNKT TCR for α-Glucuronosylceramide is primarily dictated by the recognition of the sugar head group of the glycolipid, which protrudes from the CD1d binding groove. rupress.orgnih.gov The α-anomeric linkage of the glucuronic acid to the ceramide lipid backbone is a critical determinant for recognition. cambridge.orgnih.gov The iNKT TCR can distinguish between different anomers, for instance, binding efficiently to α-linked glycosylceramides but not their β-linked counterparts. nih.gov

Structural and functional studies have identified a conserved, positively charged pocket at the interface of the iNKT TCR, formed by residues from both the invariant α-chain and the semi-invariant β-chain. rupress.orgnih.gov This pocket is ideally positioned to interact with the exposed glycosyl head group of the antigen. nih.gov The complementarity-determining regions (CDRs) of the TCR, particularly the CDR3α loop, play a major role in the direct recognition of the CD1d-glycolipid complex. rupress.orgplos.org While the TCR α-chain provides the primary contacts with the glycolipid's sugar moiety, the CDR3β loop is thought to provide plasticity, allowing for the recognition of a variety of different glycolipid antigens. rupress.orgnih.gov This inherent specificity for the α-glycuronosyl head group presented by CD1d explains the potent and specific activation of iNKT cells by α-Glucuronosylceramide. nih.gov

Structural Insights into the TCR-CD1d-Alpha-Glucuronosylceramide Interface

Crystallographic studies of the ternary complex involving the iNKT TCR, CD1d, and related α-linked glycolipids have provided detailed molecular blueprints of this critical immunological synapse. nih.govrcsb.orgnih.govrupress.org These studies reveal a unique docking geometry where the iNKT TCR binds in a parallel orientation over the CD1d antigen-binding cleft, a stark contrast to the diagonal orientation typical of conventional TCRs recognizing peptide-MHC complexes. plos.orgnih.govrupress.org

In this arrangement, the TCR α-chain is positioned directly above the opening of the CD1d binding groove, allowing for intimate contact with the exposed glucuronic acid head group of α-Glucuronosylceramide. nih.govrupress.org The CDR1α and CDR3α loops of the TCR make crucial contacts with the sugar moiety. plos.orgnih.gov Specifically, hydrogen bonds are formed between the TCR and the hydroxyl groups of the sugar, providing a structural basis for the high specificity of the interaction. aai.org

Kinetic Parameters of Complex Formation and Dissociation Dictating iNKT Cell Activation

The kinetics of the interaction between the iNKT TCR and the CD1d-glycolipid complex are a key determinant of the strength and quality of the resulting immune response. cambridge.org Techniques such as surface plasmon resonance (SPR) have been employed to measure the affinity, association rates (on-rates), and dissociation rates (off-rates) of this ternary complex. cambridge.orgaai.org

Studies with the related and potent antigen α-GalCer have shown that the iNKT TCR binds to the CD1d-glycolipid complex with high affinity, comparable to that of high-affinity TCR-peptide-MHC interactions. cambridge.orgaai.org The dissociation constant (KD) for this interaction is typically in the micromolar range. plos.orgfrontiersin.org

A particularly important parameter is the half-life of the complex, which is determined by the off-rate (koff). A slower off-rate, indicating a more stable complex, is often correlated with a more sustained and potent iNKT cell activation, leading to robust cytokine production. cambridge.orgaai.orgresearchgate.net For instance, glycolipid analogs that form more stable complexes with CD1d tend to be more potent activators and can skew the immune response towards a Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ). aai.orgaai.org

Conversely, glycolipids that form less stable complexes with faster dissociation rates may lead to a weaker or more transient activation, potentially favoring a Th2-biased response. rupress.org The kinetic parameters for the interaction of the iNKT TCR with CD1d presenting α-Glucuronosylceramide and other microbial glycolipids show that while the initial binding (on-rate) may be similar to potent synthetic antigens, the dissociation rate can be faster. rupress.orgembopress.org This difference in the stability of the ternary complex may explain variations in the potency and cytokine profile elicited by different glycolipid antigens. rupress.orgrupress.org

Interactive Data Table: Kinetic Parameters of iNKT TCR Binding to CD1d-Glycolipid Complexes

Glycolipid LigandOn-rate (ka) (M-1s-1)Off-rate (kd) (s-1)Affinity (KD) (µM)Reference
α-Galactosylceramide (α-GalCer)1.3 x 1051.45 x 10-3~0.3 - 2.1 plos.orgfrontiersin.orgembopress.org
NU-α-GalCer0.98 x 105 - 1.18 x 1053.8 x 10-3Not Specified embopress.org
α-C-GalCer0.98 x 105 - 1.18 x 1052.83 x 10-2Not Specified embopress.org
Vα24- TCR with α-GalCerNot SpecifiedNot Specified2.1 - 2.5 plos.org
iNKT (Vα24+) TCR with α-GalCerNot SpecifiedNot Specified1.9 - 2.1 plos.org

Biological Activities and Immunomodulatory Functions in Research Models

Activation Profile of Invariant Natural Killer T Cells by Alpha-Glucuronosylceramide

This compound, a glycolipid antigen derived from the cell wall of Sphingomonas species, is recognized as a natural ligand for the semi-invariant T cell receptor (TCR) of iNKT cells. nih.govresearchgate.net This interaction occurs when the glycolipid is presented by the MHC class I-like molecule, CD1d, on the surface of antigen-presenting cells (APCs). frontiersin.org The recognition of this compound by the iNKT TCR is a central event that initiates a cascade of immunological responses. nih.gov

Upon activation by this compound, iNKT cells rapidly produce a diverse array of cytokines. High-affinity lipids such as this compound have been shown to elicit the production of both Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), mirroring the response seen with the potent synthetic agonist, α-GalCer. frontiersin.org This capacity to secrete both Th1- and Th2-type cytokines simultaneously is a hallmark of iNKT cell activation. frontiersin.org

The cytokine burst from activated iNKT cells is not limited to IFN-γ and IL-4. Following TCR stimulation, iNKT cells can release a wide spectrum of cytokines, including pro-inflammatory Th1 cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-2, as well as other anti-inflammatory Th2 cytokines such as IL-5 and IL-13. mdpi.com This broad cytokine profile allows iNKT cells to act as a crucial bridge between the innate and adaptive immune systems. mdpi.com

Table 1: Cytokines Produced by iNKT Cells Upon Activation

Cytokine CategorySpecific CytokinesAssociated Immune Response
Th1-type IFN-γ, TNF-α, IL-2Cellular immunity, activation of macrophages and NK cells. nih.gov
Th2-type IL-4, IL-5, IL-13Humoral immunity, B cell help, anti-parasitic responses. nih.gov

This table represents a generalized profile of iNKT cell cytokine production upon potent ligand stimulation.

The balance between Th1 (IFN-γ-dominant) and Th2 (IL-4-dominant) cytokine production by iNKT cells is not fixed and can be influenced by several factors, a process known as cytokine skewing. nih.gov While microbial antigens like this compound often induce a mixed Th1/Th2 response, the ultimate profile is shaped by the immunological context. frontiersin.org

A primary factor is the nature and strength of the signals from antigen-presenting cells (APCs), particularly dendritic cells (DCs). waocp.com When APCs are stimulated, for example through Toll-like receptors (TLRs), they produce cytokines that influence iNKT cell activation. waocp.com The production of IL-12 by DCs is a powerful driver of IFN-γ secretion from iNKT cells, thus promoting a Th1-skewed response. waocp.com In the absence of pathogen-associated lipid antigens or in the presence of low-affinity ligands, this cytokine-driven activation can become dominant, leading to the production of IFN-γ but not IL-4. frontiersin.org The structural characteristics of the glycolipid antigen itself are also crucial in determining the cytokine profile. nih.gov

Table 2: Key Factors Influencing iNKT Cell Cytokine Skewing

FactorInfluence on Cytokine ProfileMechanism
APC-Derived Cytokines Skews towards Th1IL-12 produced by activated DCs potently induces IFN-γ production by iNKT cells. waocp.com
Antigen Structure VariesSubtle changes in the glycolipid structure can alter the stability of the TCR/CD1d interaction, favoring either Th1 or Th2 responses. nih.gov
Co-stimulatory Molecules VariesInteractions like CD40L on iNKT cells with CD40 on APCs are critical for robust IFN-γ production. waocp.com

Activation of iNKT cells by cognate ligands can lead to their expansion. Research has demonstrated that the injection of this compound into mice leads to the proliferation of iNKT cells. frontiersin.org This expansion enhances the potential for these cells to influence the broader immune response.

However, potent and sustained stimulation of iNKT cells can also lead to a state of functional unresponsiveness, or anergy. nih.govmdpi.com While extensively studied with the synthetic ligand α-GalCer, the principle applies to iNKT cell activation in general. nih.govgoogle.com Anergic iNKT cells exhibit a reduced capacity to produce cytokines, particularly IFN-γ, upon subsequent stimulation. nih.gov This state of anergy can be a mechanism to regulate and curtail a powerful immune response. nih.gov Strategies such as presenting the antigen on specific cell types or co-administering cytokines like IL-2 have been explored in research models to overcome or avoid the induction of this anergic state. frontiersin.org

Downstream Immunological Impact on Other Cell Populations in Preclinical Settings

The interaction between iNKT cells and dendritic cells (DCs) is bidirectional and crucial for bridging innate and adaptive immunity. When an iNKT cell recognizes this compound presented on a DC, the iNKT cell becomes activated and upregulates surface molecules, most notably CD40 ligand (CD40L). frontiersin.orgscispace.com

This CD40L on the activated iNKT cell then engages with the CD40 receptor on the DC, providing a powerful maturation signal. frontiersin.orgnih.gov This process, often termed "DC licensing," results in the DC upregulating its own co-stimulatory molecules, such as CD80 and CD86, and producing pro-inflammatory cytokines like IL-12. frontiersin.orgrockefeller.edu A fully mature, or licensed, DC is significantly more potent at activating conventional T cells. nih.gov This iNKT-cell-mediated maturation of DCs is a key mechanism by which glycolipid antigens act as powerful adjuvants in experimental settings. nih.govpnas.org

The consequences of iNKT cell activation by this compound extend to other key effector cells of the innate and adaptive immune systems.

Natural Killer (NK) Cells: Activated iNKT cells rapidly influence NK cells, a phenomenon known as transactivation. mdpi.com Cytokines produced by the iNKT cells, particularly IFN-γ, as well as the IL-12 produced by iNKT-licensed DCs, potently activate NK cells. waocp.compnas.org This leads to an enhancement of the NK cells' cytotoxic activity and their own production of IFN-γ, amplifying the Th1-polarizing environment. waocp.com

Conventional T Cells: The maturation of DCs, licensed by this compound-activated iNKT cells, is critical for priming robust adaptive T cell responses. nih.govnih.gov These licensed DCs are highly effective at presenting antigens to naive CD4+ and CD8+ T cells. nih.gov The combination of high co-stimulatory molecule expression and IL-12 production by the DCs promotes the differentiation of IFN-γ-producing Th1 CD4+ T cells and cytotoxic CD8+ T lymphocytes (CTLs). mdpi.comnih.gov In this way, iNKT cell activation can serve as a potent adjuvant, helping to generate effective cell-mediated immunity to co-administered antigens in preclinical models. nih.govnih.gov

Complex Interactions within Immune Cell Networks and Cytokine Cascades

This compound (α-GlcCer) is a glycolipid that plays a significant role in modulating the immune system, primarily through its interaction with a specialized subset of T cells known as invariant Natural Killer T (iNKT) cells. nih.govnih.govaai.org This interaction is highly specific, as iNKT cells recognize α-GlcCer when it is presented by the CD1d molecule, a non-polymorphic, MHC class I-like protein expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. aai.orgnih.govresearchgate.net

The activation of iNKT cells by α-GlcCer initiates a complex and rapid cascade of immunological events. nih.gov Upon recognition of the α-GlcCer-CD1d complex, iNKT cells are stimulated to produce a large and diverse array of cytokines, including both T-helper 1 (Th1) type cytokines like interferon-gamma (IFN-γ) and T-helper 2 (Th2) type cytokines such as interleukin-4 (IL-4). pnas.orgoup.comaai.org This broad cytokine release allows iNKT cells to act as a bridge between the innate and adaptive immune systems. frontiersin.org

The secreted cytokines, in turn, influence a wide network of other immune cells. IFN-γ, for instance, can activate mononuclear phagocytes and enhance the expression of MHC class I and II molecules, which is crucial for host defense against intracellular pathogens. nih.gov It also plays a role in activating other immune cells like NK cells. frontiersin.org IL-4, on the other hand, is known to promote humoral immunity. oup.comaai.org The specific cytokine profile elicited can be influenced by the structure of the glycolipid ligand. oup.com

The interaction between α-GlcCer-activated iNKT cells and other immune cells is a key aspect of its immunomodulatory function. For example, activated iNKT cells can lead to the maturation and enhanced antigen-presenting capabilities of dendritic cells. nih.gov This transactivation of other immune cells is a critical mechanism by which α-GlcCer orchestrates a broader immune response. nih.gov The process of iNKT cell activation can be triggered directly by the recognition of microbial glycolipids like α-GlcCer or indirectly through inflammatory cytokines such as IL-12, which can amplify the response. aai.orgnih.gov This dual mechanism highlights the adaptability of the iNKT cell response in different immunological contexts.

Contributions to Host Defense Mechanisms in Experimental Models

Role in Anti-Microbial Immune Responses, particularly against Sphingomonads

This compound is a glycosphingolipid (GSL) naturally found in the cell wall of bacteria from the Sphingomonas genus, which are Gram-negative, lipopolysaccharide-free α-proteobacteria. nih.govaai.orgaai.org Research has demonstrated that α-GlcCer derived from Sphingomonas species is a potent antigen for iNKT cells. nih.govpnas.orgnih.gov This recognition is critical for mounting an effective immune response against these bacteria.

Experimental models have shown that iNKT cells are activated in vivo following exposure to Sphingomonas-derived GSLs or the bacteria themselves. researchgate.net Mice lacking iNKT cells exhibit a significant defect in their ability to clear Sphingomonas infections, particularly from the liver, underscoring the vital role of these cells in host defense against this specific group of microbes. researchgate.net The activation of iNKT cells by bacterial α-GlcCer is a direct T-cell receptor (TCR)-mediated process, leading to the production of cytokines that orchestrate the anti-microbial response. aai.orgnih.gov

The immune response to Sphingomonas infection is a clear example of how iNKT cells recognize foreign microbial lipids. The α-anomeric linkage of the sugar to the ceramide backbone in bacterial GSLs is a key structural feature for recognition and potent activation of iNKT cells. nih.govnih.gov While the monosaccharide-containing GSLs like α-GlcCer are strong stimulators, more complex GSLs with tetrasaccharide sugars from Sphingomonas have shown much weaker or no stimulatory capacity. nih.govresearchgate.net This highlights the specificity of the iNKT cell TCR for particular glycolipid structures.

**Table 1: Experimental Findings on α-Glucuronosylceramide and Immune Response to *Sphingomonas***

Finding Experimental Model/System Key Outcome Reference(s)
α-GlcCer from Sphingomonas activates iNKT cells Mouse and human iNKT cell lines CD1d-dependent cytokine release (IFN-γ, IL-4) pnas.orgnih.govnih.gov
Role of iNKT cells in bacterial clearance iNKT cell-deficient mice Marked defect in clearing Sphingomonas from the liver researchgate.net
Structural requirements for activation Synthetic Sphingomonas GSLs Monosaccharide GSLs are potent activators; tetrasaccharide GSLs are weak or non-stimulatory nih.govresearchgate.net
Response to purified α-GlcCer vs. whole bacteria Mouse models Purified α-GlcCer response is TLR/IL-12 independent; whole bacteria response is TLR/IL-12 dependent nih.gov

Modulation of Inflammatory Processes in Defined Experimental Conditions

This compound has been shown to modulate inflammatory processes in various experimental settings, largely through its ability to activate iNKT cells and trigger a rapid and robust cytokine release. nih.govnih.gov The balance between the pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines produced by activated iNKT cells can determine the outcome of the inflammatory response. oup.com

In some models of autoimmune and inflammatory diseases, the activation of iNKT cells by glycolipid antigens can be protective. For instance, in a model of inflammatory bowel disease, administration of glycolipid antigens was shown to be protective, correlating with a reduction in IFN-γ and an increase in IL-4 expression in the mucosal tissue. imrpress.com This suggests that by skewing the cytokine response towards a Th2 profile, α-GlcCer and its analogues can dampen excessive Th1-mediated inflammation.

Conversely, in other contexts, the activation of iNKT cells can promote inflammation. For example, a high-dose infection with Sphingomonas in wild-type mice can lead to septic shock due to the rapid and massive release of inflammatory cytokines by iNKT cells. aai.orgnih.gov This demonstrates the potent pro-inflammatory potential of the α-GlcCer-iNKT cell axis.

The specific inflammatory outcome can also be influenced by the nature of the activating ligand. Synthetic analogues of α-GlcCer have been developed to selectively induce either Th1 or Th2 responses. nih.gov For example, the analogue OCH, which has a truncated sphingosine (B13886) chain, preferentially induces IL-4 production and has shown efficacy in Th1-mediated autoimmune disease models. nih.govnih.gov In contrast, the α-C-GalCer analogue is a more potent inducer of IFN-γ and has been effective in models of cancer and malaria. nih.govpnas.org These findings highlight the potential to fine-tune inflammatory responses by using structurally distinct glycolipid activators of iNKT cells.

Table 2: Modulation of Inflammatory Responses by α-Glucuronosylceramide and Analogues in Experimental Models

Experimental Model Glycolipid Ligand Observed Effect on Inflammation Key Cytokine Modulation Reference(s)
Inflammatory Bowel Disease Glycolipid antigens (e.g., OCH) Protection from disease Increased IL-4, Reduced IFN-γ imrpress.com
High-dose Sphingomonas infection Natural α-GlcCer Septic shock Rapid release of inflammatory cytokines aai.orgnih.gov
Experimental Autoimmune Uveitis α-C-GalCer Most effective protection Dominated by IFN-γ response nih.gov
Experimental Autoimmune Encephalomyelitis OCH More effective than α-GalCer Higher IL-4 production nih.govnih.gov

Impact on Immune Homeostasis and Regulation in Model Organisms

This compound and other iNKT cell ligands play a role in maintaining immune homeostasis, which is the balanced state of the immune system. nih.govnih.gov iNKT cells, often residing at barrier tissues like the gut and liver, are positioned to interact with microbial products and regulate local and systemic immune responses. aai.orgnih.gov

The interaction between iNKT cells and microbial glycolipids is a key aspect of this regulation. For example, GSLs from the gut symbiont Bacteroides fragilis have been shown to regulate iNKT cell populations in the host's intestine, suggesting a role for these microbial molecules in shaping the host's immune system. nih.govnih.gov While α-GlcCer from pathogenic Sphingomonas triggers a strong protective or inflammatory response, GSLs from commensal bacteria may contribute to the steady-state regulation of iNKT cells, thereby maintaining immune balance. nih.gov

The activation of iNKT cells can also lead to a state of anergy, or unresponsiveness, which is a form of immune regulation. imrpress.com Following a potent activation by a ligand like α-GalCer (a related, well-studied iNKT cell agonist), iNKT cells can become resistant to restimulation, a process that may prevent excessive or prolonged immune responses. imrpress.com This self-terminating nature of the iNKT cell response is an important homeostatic mechanism. aai.org

Research Methodologies and Advanced Experimental Approaches

Ex Vivo and In Vivo Investigations Using Animal Models

While in vitro studies provide valuable mechanistic insights, animal models are indispensable for understanding the complex immunological effects of α-GlcCer in a living organism.

Genetically modified mouse models have been instrumental in dissecting the precise mechanisms of α-GlcCer action.

CD1d-deficient (CD1d-/-) mice lack the CD1d molecule and, consequently, are deficient in NKT cells. frontiersin.orgwiley.com These mice are a crucial tool to confirm that the immunological effects of α-GlcCer are indeed mediated through the CD1d-NKT cell axis. Experiments have shown that the stimulatory effects of α-GlcCer observed in wild-type mice are absent in CD1d-/- mice, confirming its CD1d-dependency. frontiersin.org

Receptor-deficient mice , such as those lacking specific scavenger receptors (e.g., Sra, Srb1, Cd36) or the LDL receptor (Ldlr), have been used to investigate the cellular uptake pathways of α-GlcCer by APCs. nih.gov Studies using bone marrow-derived DCs from these mice have shown that while the uptake of some glycolipids is dependent on the LDL receptor, the presentation of Sphingomonas-derived α-glucuronosylceramide is not significantly affected by the absence of LDLR. nih.gov This suggests that multiple receptor pathways can contribute to the cellular acquisition of lipid antigens for CD1d presentation. jci.org

Jα18-deficient (Jα18-/-) mice specifically lack type I NKT cells due to a targeted deletion of the Jα18 gene segment, which is essential for the formation of the invariant TCRα chain. researchgate.netwiley.com These mice are valuable for distinguishing the roles of type I NKT cells from other CD1d-restricted T cell populations.

The use of these genetically modified models provides definitive evidence for the involvement of specific molecules and cell types in the immune response to α-GlcCer. researchgate.netgu.se

Table 2: Genetically Modified Mouse Models in α-Glucuronosylceramide Research

Mouse ModelGenetic ModificationPhenotypeApplication in α-GlcCer Studies
CD1d-/-Knockout of the CD1d geneLacks CD1d expression and is deficient in NKT cells. frontiersin.orgwiley.comTo confirm the CD1d-dependence of α-GlcCer-mediated immune activation. frontiersin.org
Jα18-/-Deletion of the Jα18 gene segmentDeficient in type I NKT cells. researchgate.netwiley.comTo investigate the specific role of type I NKT cells in the response to α-GlcCer. researchgate.net
Ldlr-/-Knockout of the LDL receptor geneLacks the low-density lipoprotein receptor. nih.govTo study the role of LDLR in the uptake of α-GlcCer by APCs. nih.gov
Receptor-deficient (e.g., Sra, Srb1, Cd36)Knockout of specific scavenger receptor genesLacks specific scavenger receptors. nih.govTo investigate alternative uptake pathways for α-GlcCer. nih.gov

The immunomodulatory effects of α-GlcCer in vivo are highly dependent on the strategy of administration. Researchers have explored various routes and formulations to control and direct the immune response. In vivo administration of α-GlcCer to mice results in the rapid and robust secretion of cytokines by iNKT cells, which in turn activates a variety of other immune cells. nih.gov

Studies in mouse models of various diseases, including cancer and autoimmune conditions, have utilized the administration of α-GlcCer to modulate immune responses. nih.govnih.gov For example, in some tumor models, α-GlcCer administration has been shown to enhance anti-tumor immunity. nih.gov Conversely, in certain models of autoimmune disease, derivatives of related glycolipids have been shown to be more efficacious than the parent compound. nih.gov The outcome of α-GlcCer administration can be either protective or pathogenic depending on the specific disease model and the nature of the inflammatory process. nih.gov

These in vivo studies are crucial for evaluating the therapeutic potential of α-GlcCer and for understanding how to manipulate its administration to achieve desired immunological outcomes.

Analysis of Immune Cell Phenotypes, Frequencies, and Functional Responses in Organs and Tissues

The investigation into the immunological effects of α-Glucuronosylceramide (α-GlcUA-Cer), a glycosphingolipid found in bacteria such as Sphingomonas species, involves detailed analysis of immune cell responses. nih.govcambridge.orgaai.org This compound is recognized as a potent antigen for invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule. nih.govcambridge.org

Methodologies such as multicolor flow cytometry are pivotal for the deep phenotyping and quantification of immune cell populations in various tissues following exposure to α-GlcUA-Cer. nih.govfrontiersin.org This technique allows for the simultaneous analysis of multiple cellular markers, enabling researchers to identify and enumerate specific immune cell subsets, including NKT cells, NK cells, dendritic cells (DCs), B cells, and T cells. nih.govnih.gov

Studies have demonstrated that α-GlcUA-Cer and its structural relative, α-galacturonosylceramide (α-GalA-Cer), activate iNKT cells, leading to the rapid secretion of a broad range of cytokines. cambridge.orgaai.org Functional assays, such as ELISPOT and intracellular cytokine staining followed by flow cytometry, are employed to measure the production of key cytokines. pnas.org Research indicates that both human and murine NKT cells respond to Sphingomonas-derived glycolipids by producing strong Th1- and Th2-type cytokine responses, including significant levels of both interferon-gamma (IFN-γ) and interleukin-4 (IL-4). nih.govaai.org

The activation cascade initiated by α-GlcUA-Cer extends beyond iNKT cells. The cytokines released, particularly IFN-γ, can subsequently activate other immune cells like NK cells, enhancing their cytotoxic capabilities. frontiersin.org Dendritic cells, upon presenting the glycolipid, are also activated and produce cytokines such as IL-12, which further stimulates NK cells to produce IFN-γ. pnas.org The analysis of these downstream effects in organs like the spleen and liver provides a comprehensive picture of the compound's immunomodulatory activity. pnas.orgfrontiersin.org For instance, a synthetic α-glucuronosylceramide derived from Sphingomonas capsulata has been shown to induce airway hyperreactivity and pulmonary eosinophilia in mice, highlighting its potent effects on tissue-specific immune responses. frontiersin.org

Table 1: Immune Responses to α-Glucuronosylceramide and Related Glycolipids This table is interactive. Click on the headers to sort.

Glycolipid AntigenResponding Cell Type(s)Key Cytokine ProductionReferences
α-Glucuronosylceramide (α-GlcUA-Cer)iNKT cells (human and murine)IFN-γ, IL-4 nih.govaai.orgfrontiersin.org
α-Galacturonosylceramide (α-GalA-Cer)iNKT cellsIFN-γ, IL-4 cambridge.orgaai.org
Synthetic α-Glucuronosylceramide (SP-30)iNKT cellsInduces AHR, pulmonary eosinophilia frontiersin.org
α-Galactosylceramide (α-GalCer)iNKT cells, NK cells, Dendritic CellsIFN-γ, IL-4, IL-12 (from DCs) pnas.orgfrontiersin.orgaai.org

Structural Biology and Biophysical Techniques for Molecular Insights

X-ray Crystallography of CD1d-Alpha-Glucuronosylceramide Complexes

X-ray crystallography has been instrumental in providing a molecular blueprint of how glycolipid antigens are presented by CD1d molecules. While a specific crystal structure for the CD1d-α-Glucuronosylceramide complex is not detailed in the provided results, extensive research on the closely related α-Galactosylceramide (α-GalCer) complex offers profound insights applicable to α-GlcUA-Cer. nih.govresearchgate.netresearchgate.net

Crystal structures of human and mouse CD1d in complex with α-GalCer reveal that the CD1d molecule possesses a deep, hydrophobic antigen-binding groove composed of two main pockets, designated A' and F'. nih.govresearchgate.net The lipid portion of the glycolipid fits snugly within this groove. Typically, the longer acyl chain is anchored in the A' pocket, while the phytosphingosine (B30862) chain occupies the F' pocket. nih.govresearchgate.net This binding mode orients the carbohydrate headgroup of the glycolipid to be exposed at the surface of the CD1d molecule, making it accessible for recognition by the T-cell receptor (TCR) of an NKT cell. researchgate.net

Key hydrogen bonds stabilize the interaction between the glycolipid and CD1d. For α-GalCer, these include bonds between the 2'-hydroxyl group of the galactose and Asp151 of CD1d, and between the 3-hydroxyl group of the sphingosine (B13886) chain and Asp80. researchgate.net Given the structural similarity, it is predicted that α-GlcUA-Cer binds within the CD1d groove in a comparable manner, with its two lipid chains buried and its glucuronic acid moiety positioned for TCR engagement. cambridge.org The carboxyl group at the C6 position of the glucuronic acid would represent a key difference for TCR recognition compared to the hydroxymethyl group of galactose in α-GalCer.

Surface Plasmon Resonance for Quantifying Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the real-time binding kinetics and affinity of molecular interactions, such as those between soluble CD1d proteins and lipid ligands. nicoyalife.comnih.govnih.gov This label-free method allows for the quantitative determination of association rates (kₐ or kₒₙ), dissociation rates (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ), which is a direct measure of binding affinity. nicoyalife.comnih.gov

SPR studies analyzing the interaction of CD1d with various glycolipids, including α-GalCer and its analogs, have provided crucial quantitative data. rupress.orgaai.orgaai.org These experiments typically involve immobilizing one binding partner (e.g., a biotinylated glycolipid or the CD1d protein) onto a sensor chip and flowing the other partner over the surface at various concentrations. rupress.orgaai.org

Studies using SPR have shown that both mouse and human CD1d molecules bind to α-GalCer with an affinity in the micromolar (μM) range. rupress.orgplos.org For example, the affinity of a human non-Vα24 TCR for the CD1d/α-GalCer complex was measured to be approximately 2.1–2.5 µM. plos.org While specific kinetic values for α-GlcUA-Cer are not prominently available, the data from analogous compounds suggest that the interaction is characterized by moderately fast on- and off-rates. aai.org These biophysical measurements have been critical in correlating binding affinity and stability of the CD1d-glycolipid complex with the potency and nature of the resulting NKT cell immune response. researchgate.netnih.gov For instance, some studies suggest that ligands with tighter binding to CD1d may correlate with a bias towards a Th1 (IFN-γ) cytokine response. nih.gov

Table 2: Representative Binding Affinities of CD1d-Glycolipid Interactions Measured by SPR This table is interactive. Click on the headers to sort.

Interacting MoleculesMeasured Affinity (KD)Technique/SystemReferences
mCD1d and hCD1d with Galactosyl Ceramides0.1–1 μMSPR rupress.org
Vβ8.2 NKT TCR with CD1d–α-C-GalCer~2 μMSPR (Biacore) aai.org
Vα24- TCR with CD1d/α-GalCer2.1–2.5 µMSPR (Biacore) plos.org
4-fluorophenyloctanoyl-modified α-GalCer with CD1d0.21 μM (Ki)Competitive Microarray nih.gov

Advanced Spectroscopic Methods for Structural Elucidation relevant to Biological Function

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are essential for the definitive structural elucidation of complex natural products like α-Glucuronosylceramide. nih.govoup.com

Mass spectrometry, especially techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, is used to determine the molecular weight of the intact glycosphingolipid. oup.com By analyzing the fragmentation patterns, MS can also provide structural details about the individual components, confirming the presence of a hexuronic acid (glucuronic acid) and identifying the specific fatty acid and sphingoid base that constitute the ceramide portion. nih.govoup.com For example, analysis of glycosphingolipids from Sphingomonas wittichii identified a ceramide composed of myristic acid or 2-hydroxy-myristic acid and specific dihydrosphingosine bases. nih.govresearchgate.net

NMR spectroscopy is indispensable for determining the precise stereochemistry and connectivity of the molecule. wikipedia.org One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY and HMQC/HSQC) are performed on the purified compound. scispace.com Proton (¹H) NMR spectroscopy helps to identify the anomeric proton of the sugar, and its chemical shift and coupling constant are critical for determining the α-anomeric configuration of the glycosidic bond. nih.govwikipedia.org Carbon-¹³ (¹³C) NMR provides information on all the carbon atoms in the molecule. scispace.com Together, these NMR data allow for the complete assignment of the sugar as α-D-glucuronic acid and confirm its linkage to the ceramide backbone, thus providing a complete, unambiguous structural determination relevant to its biological function as a specific antigen. nih.govoup.com

Rational Design and Synthesis of Alpha-Glucuronosylceramide Analogs for Research

Synthetic Approaches for Generating Modified Glycolipid Structures

The rational design and chemical synthesis of analogs of naturally occurring glycolipids like α-Glucuronosylceramide are driven by the goal of creating research tools with tailored immunological properties. By systematically modifying the structure of the parent molecule, researchers can probe the structure-activity relationships that govern NKT cell responses and develop compounds that may bias the cytokine profile towards a more therapeutically desirable Th1 or Th2 response. aai.orgnih.gov Synthetic strategies for α-GlcUA-Cer analogs draw heavily on the extensive work done for α-GalCer derivatives. aai.orgnih.gov

The synthesis of these complex molecules involves several key steps:

Synthesis of the Glycosyl Donor: A protected form of the sugar headgroup (e.g., a glucuronic acid derivative) is prepared with an appropriate leaving group at the anomeric position to make it an active glycosyl donor.

Synthesis of the Glycosyl Acceptor: The ceramide or phytosphingosine backbone is synthesized. This lipid portion can be modified by altering the length or saturation of the acyl and sphingosine chains. nih.gov

Glycosylation Reaction: The crucial step is the stereoselective formation of the α-glycosidic bond between the sugar donor and the lipid acceptor. This is often a challenging reaction to control.

Deprotection and Final Modifications: The protecting groups on the sugar and lipid moieties are removed to yield the final analog. Further modifications can be introduced, for instance, at the carboxyl group of the glucuronic acid or at other positions on the sugar or lipid tails. nih.gov

Modifications can be made to any of the three main components of the glycolipid:

The Sugar Headgroup: The glucuronic acid can be replaced with other sugars or even non-carbohydrate mimics like aminocyclitols. nih.gov

The Acyl Chain: The length, saturation, and branching of the fatty acid chain can be varied. Truncating the acyl chain has been shown in related analogs to bias the response towards Th2 cytokines (e.g., IL-4). aai.org

The Sphingosine Base: The length of the phytosphingosine chain can be truncated or extended, which also influences the resulting immune response. aai.orgnih.gov

These synthetic approaches have led to the creation of a library of glycolipid analogs, including synthetic versions of α-Glucuronosylceramide, which are invaluable for dissecting the mechanisms of NKT cell activation. frontiersin.orgfrontiersin.org

Structure-Activity Relationship Studies to Elucidate Determinants of iNKT Cell Activation and Cytokine Skewing

The activation of invariant Natural Killer T (iNKT) cells by glycolipid antigens presented by the CD1d molecule is a critical event in modulating immune responses. The structure of the glycolipid ligand profoundly influences the strength and nature of this activation, particularly the profile of secreted cytokines, which can be skewed towards a T helper 1 (Th1) or T helper 2 (Th2) phenotype. α-Glucuronosylceramide (α-GlcCer), a glycolipid from Sphingomonas bacteria, is a natural iNKT cell antigen that stimulates the production of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines. frontiersin.orgaai.orgnih.gov Understanding the structure-activity relationships (SAR) of α-GlcCer and its analogs is key to developing targeted immunotherapies. Much of this understanding has been built by comparing these analogs to the prototypical iNKT cell agonist, α-galactosylceramide (α-GalCer). researchgate.netnih.gov

The central principle of this SAR is the stability of the ternary complex formed by the glycolipid, the CD1d molecule, and the iNKT cell's T-cell receptor (TCR). Generally, structural modifications that result in a more stable and prolonged interaction favor a Th1-biased cytokine response, characterized by higher IFN-γ production. Conversely, modifications that lead to a weaker or more transient interaction tend to elicit a Th2-biased response, with predominant IL-4 secretion. pnas.orgnih.gov

Influence of the Glycan Headgroup

The carbohydrate moiety is the primary recognition site for the iNKT cell TCR. Its structure, stereochemistry, and linkage to the ceramide backbone are critical determinants of activity.

Anomeric Linkage: The α-anomeric configuration of the sugar is crucial for potent iNKT cell activation. Synthetic analogs with a β-anomeric linkage bind weakly to CD1d and are poor stimulators of iNKT cells. researchgate.net

Sugar Identity: While galactose (in α-GalCer) is often considered the optimal sugar for iNKT cell stimulation, other sugars are also active. The substitution of galactose for glucose (as in α-GlcCer) or L-fucose results in compounds that still activate iNKT cells, though the proliferative response may be altered. bham.ac.uk Specifically, α-GlcCer and the related α-galacturonosylceramide are potent natural antigens. mdpi.comaai.org

Hydroxyl Group Modifications: The hydroxyl groups of the sugar ring are critical for the interaction with the TCR. Modifications at the 2'- and 3'-positions can significantly diminish or abolish activity. The 4'-hydroxyl group appears more permissive to modification, as evidenced by the activity of α-GlcCer, which differs from α-GalCer at this position. bham.ac.uk

Glycosidic Bond Modification: Replacing the natural oxygen atom in the glycosidic bond with a carbon atom, as seen in α-C-GalCer, results in a compound that is resistant to glycosidase degradation. This leads to a longer presentation half-life on CD1d, a more stable TCR interaction, and a strongly Th1-polarized cytokine response with prolonged IFN-γ production. nih.govresearchgate.netpnas.org

Table 1: Effect of Glycan Headgroup Modifications on iNKT Cell Response

Generated code

Compound Name Reference

Compound NameAbbreviation
α-Glucuronosylceramideα-GlcCer
α-Galactosylceramideα-GalCer
α-Galacturonosylceramide
α-C-Galactosylceramideα-C-GalCer
α-L-Fucosylceramideα-L-FucCer
(2S,3S,4R)-1-O-(α-D-galactosyl)-N-tetracosanoyl-2-amino-1,3,4-nonanetriolOCH
β-Galactosylceramideβ-GalCer

Future Directions and Emerging Research Perspectives

Discovery of Novel Biological Roles and Pathways Involving Alpha-Glucuronosylceramide

While the primary known role of α-GlcACer is the potent, CD1d-dependent activation of iNKT cells, research is beginning to uncover a more nuanced and broader spectrum of biological activities. frontiersin.orgpnas.org The classic pathway involves the presentation of α-GlcACer by antigen-presenting cells (APCs) like dendritic cells, leading to a rapid and robust release of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines by iNKT cells. nih.govrupress.org However, emerging studies suggest that the context of the immune response can be significantly shaped by this glycolipid.

Future research is focused on dissecting how α-GlcACer contributes to immune homeostasis and pathology beyond this canonical activation. For instance, its role in the gut immune system is an area of intense investigation, particularly how its presence, derived from commensal bacteria, shapes the local immune tone and tolerance. nih.gov The identification of α-GlcACer synthases in gut microbes like Zymomonas mobilis and homologous enzymes in Sphingobium yanoikuyae opens up new avenues to explore its synthesis and influence within the microbial community and on the host. nih.govresearchgate.netmizutanifdn.or.jp Researchers are now aiming to understand if α-GlcACer can modulate other immune cell types, either directly or indirectly through the cytokine cascade initiated by iNKT cells. The discovery that iNKT cell activation by microbial glycolipids can be independent of Toll-like receptor (TLR) signaling, yet dependent on IL-12 for a dominant IFN-γ response to whole bacteria, highlights the complexity of these pathways. nih.govrupress.org This suggests that α-GlcACer may be part of a sophisticated system that allows the immune system to distinguish between the presence of a single microbial antigen and a full-blown infection. rupress.org

Identification and Characterization of Additional Natural this compound-like Antigens

The discovery of α-GlcACer from Sphingomonas species spurred the search for other natural glycolipids that could similarly activate iNKT cells. pnas.orgnih.gov This has led to the identification of a growing family of structurally related microbial antigens, confirming that the α-anomeric glycosidic linkage is a key "microbial signature" recognized by the iNKT T cell receptor (TCR). nih.gov These findings suggest that iNKT cells function as pattern-recognition receptors, surveying for a class of microbial molecules rather than a single antigen. nih.gov

Several α-GlcACer-like antigens have been isolated from various bacterial species. researchgate.netnih.gov These include α-galacturonosylceramides (α-GalACer), also from Sphingomonas, and α-galactosyldiacylglycerols (α-GalDAGs) from Borrelia burgdorferi, the causative agent of Lyme disease. nih.govcambridge.orgfrontiersin.org Other examples include α-glucosyldiacylglycerols from Streptococcus pneumoniae and phosphatidylinositol mannosides (PIMs) from Mycobacterium tuberculosis. nih.govnih.govnih.gov While all activate iNKT cells, they often elicit distinct cytokine profiles, suggesting that subtle structural variations in the sugar head group or lipid tails can fine-tune the immune response. nih.govnih.gov

Table 1: Examples of Natural α-Glycolipid Antigens for NKT Cells

Antigen Name Abbreviation Natural Source Lipid Backbone Key Structural Feature Reference(s)
This compound α-GlcACer Sphingomonas spp. Ceramide α-linked glucuronic acid nih.govnih.gov
Alpha-Galacturonosylceramide α-GalACer Sphingomonas wittichii Ceramide α-linked galacturonic acid nih.govcambridge.orgpnas.org
Alpha-Galactosyldiacylglycerol α-GalDAG Borrelia burgdorferi Diacylglycerol α-linked galactose nih.govnih.govfrontiersin.org
Alpha-Glucosyldiacylglycerol α-GlcDAG Streptococcus pneumoniae Diacylglycerol α-linked glucose nih.govnih.gov
Phosphatidylinositol Mannosides PIMs Mycobacterium tuberculosis Phospholipid Phosphoinositol with mannose units nih.govnih.gov
Cholesteryl α-glucoside N/A Helicobacter pylori Cholesterol α-linked glucose nih.gov

Advanced Mechanistic Studies of CD1d Loading and TCR Engagement

The precise mechanisms governing how α-GlcACer is loaded onto CD1d molecules and subsequently recognized by the iNKT TCR are critical for understanding its immunological potency. It is established that exogenous glycolipid antigens like α-GlcACer are processed in the endo-lysosomal compartments of APCs. nih.govfrontiersin.org This intracellular pathway is crucial, as APCs with a deleted cytoplasmic tail on CD1d, which impairs lysosomal trafficking, show defective antigen presentation. nih.gov

Within the lysosomes, the loading of α-GlcACer into the hydrophobic binding groove of CD1d is not a passive process. It is facilitated by lysosomal lipid-transfer proteins (LTPs), such as saposins (Sap) and GM2 activator (GM2A). cambridge.orgfrontiersin.org These proteins help solubilize the glycolipid and mediate its insertion into the two deep hydrophobic pockets (A' and F') of the CD1d groove. frontiersin.orgfrontiersin.orgmdpi.com

Once loaded, the CD1d-α-GlcACer complex is presented on the cell surface. The crystal structure of the ternary complex reveals that the lipid tails of the ceramide are buried within the CD1d groove, while the hydrophilic glucuronic acid head group is exposed for TCR interaction. nih.govrupress.orgaai.org The iNKT TCR docks in a distinctive, parallel orientation over the CD1d molecule. cambridge.org This interaction is dominated by the invariant TCR α-chain (Vα14 in mice, Vα24 in humans), which makes critical contacts with the α-linked sugar head group. nih.govrupress.orgaai.org This conserved recognition mode explains the semi-invariant nature of the iNKT TCR and its ability to recognize a range of α-anomeric glycolipids. nih.govcambridge.org Future studies aim to use advanced imaging and structural biology techniques to visualize these dynamic interactions in real-time and to understand how variations in the lipid structure, as seen in different natural antigens, modulate the stability and geometry of the TCR-CD1d synapse, thereby influencing the resulting immune response.

Development of this compound-Based Research Tools and Probes for Immune System Studies

The potent and specific activity of α-GlcACer and its analogs makes them invaluable as chemical tools for studying the immune system. To better track and understand the fate of these glycolipids and the cells they interact with, researchers are developing a variety of molecular probes. researchgate.net These tools are essential for visualizing the uptake, trafficking, and presentation of glycolipid antigens and for identifying the specific cell populations that respond to them.

The development of fluorescently-labeled versions of α-GlcACer or related glycolipids allows for direct visualization of their journey into the endosomal/lysosomal compartments of APCs and their subsequent appearance on the cell surface in complex with CD1d. researchgate.net Other approaches include creating biotinylated probes, which can be detected with streptavidin conjugates, or photo-reactive probes that can be used to covalently cross-link the glycolipid to its binding partners, such as CD1d or lipid-transfer proteins, for subsequent identification. researchgate.net

Furthermore, synthetic analogs of α-GlcACer are being designed to probe the structure-activity relationship of iNKT cell activation. nih.gov For example, α-lactosylceramide (α-LacCer), an analog where the galactose is replaced by lactose, acts as a weak agonist but can competitively inhibit the potent activation by α-GalCer, making it a useful tool for modulating iNKT responses in research settings. frontiersin.org These chemical biology approaches are crucial for dissecting the molecular requirements for CD1d binding and TCR triggering, and for developing more targeted ways to manipulate iNKT cell activity for research purposes. researchgate.netresearchgate.net

Elucidating the Broader Impact of this compound on Microbiome-Host Immune Axis in Research Settings

The discovery that bacteria, including common members of the gut microbiota, can produce α-anomeric glycolipids has profound implications for our understanding of the microbiome's role in shaping host immunity. nih.govrupress.org this compound, produced by bacteria like Sphingomonas, represents a direct molecular link between the microbiota and the iNKT cell compartment of the host immune system. nih.govrupress.orgnih.gov This interaction is a key component of the microbiome-host immune axis, where microbial metabolites constantly educate and influence immune responses.

Research is now focused on understanding the full scope of this relationship. For instance, studies have shown that gut commensals like Bacteroides fragilis can produce a unique α-GalCer that regulates the homeostasis of the host's intestinal immune system via iNKT cells. nih.gov The presence or absence of these sphingolipid-producing bacteria can impact host inflammatory and metabolic pathways. nih.gov This suggests that α-GlcACer and related microbial glycolipids may play a crucial role in maintaining gut tolerance, defending against pathogens, and influencing systemic immunity.

Future research aims to map the prevalence of α-GlcACer-producing bacteria within different microbial niches and to determine how factors like diet and host genetics influence their abundance and, consequently, iNKT cell function. nih.gov Understanding how these specific microbial signals are integrated by the host could reveal new insights into the etiology of inflammatory diseases, autoimmunity, and even cancer, where the microbiome is known to play a significant role. nih.govnih.gov Elucidating this axis is critical for a complete picture of how the immune system co-evolved with its microbial inhabitants.

Q & A

Q. What computational tools predict this compound’s interactions with immune receptors?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) model ligand-CD1d binding. Dynamics are validated via surface plasmon resonance (SPR) to measure affinity (KD). Mutagenesis studies pinpoint critical residues in the glycolipid-binding groove .

Methodological Considerations from Evidence

  • Data Reproducibility : Detailed experimental protocols (solvent ratios, centrifugation parameters) must be included in supplementary materials to enable replication .
  • Statistical Reporting : Specify software (e.g., PQStat v1.4.4) and tests used (e.g., T-test for paired samples) to meet journal guidelines .
  • Ethical Compliance : Disclose microbial source details (e.g., Novosphingobium aromaticivorans strain) and institutional biosafety approvals .

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